Spiro-OMeTAD
Spiro-OMeTAD
Spiro-MeOTAD is a stable and efficient hole-transport material in organic light-emitting devices and in solid-state dye-sensitized solar cells (ssDSSCs). It yields higher ssDSSC efficiency compared to the liquid electrolyte for DSSC solar cells due to its reasonable charge carrier mobility and its amorphous nature and high solubility, which enables excellent infiltration into mesoporous titania films. Neutral spiro-MeOTAD absorbs light in the UV region of the spectrum, while its oxidized forms exhibit strong absorptions throughout the visible and near-infrared ranges.
Brand Name:
Vulcanchem
CAS No.:
207739-72-8
VCID:
VC20813668
InChI:
InChI=1S/C81H68N4O8/c1-86-65-29-9-53(10-30-65)82(54-11-31-66(87-2)32-12-54)61-25-45-73-74-46-26-62(83(55-13-33-67(88-3)34-14-55)56-15-35-68(89-4)36-16-56)50-78(74)81(77(73)49-61)79-51-63(84(57-17-37-69(90-5)38-18-57)58-19-39-70(91-6)40-20-58)27-47-75(79)76-48-28-64(52-80(76)81)85(59-21-41-71(92-7)42-22-59)60-23-43-72(93-8)44-24-60/h9-52H,1-8H3
SMILES:
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Molecular Formula:
C81H68N4O8
Molecular Weight:
1225.4 g/mol
Spiro-OMeTAD
CAS No.: 207739-72-8
Cat. No.: VC20813668
Molecular Formula: C81H68N4O8
Molecular Weight: 1225.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Spiro-MeOTAD is a stable and efficient hole-transport material in organic light-emitting devices and in solid-state dye-sensitized solar cells (ssDSSCs). It yields higher ssDSSC efficiency compared to the liquid electrolyte for DSSC solar cells due to its reasonable charge carrier mobility and its amorphous nature and high solubility, which enables excellent infiltration into mesoporous titania films. Neutral spiro-MeOTAD absorbs light in the UV region of the spectrum, while its oxidized forms exhibit strong absorptions throughout the visible and near-infrared ranges. |
|---|---|
| CAS No. | 207739-72-8 |
| Molecular Formula | C81H68N4O8 |
| Molecular Weight | 1225.4 g/mol |
| IUPAC Name | 2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
| Standard InChI | InChI=1S/C81H68N4O8/c1-86-65-29-9-53(10-30-65)82(54-11-31-66(87-2)32-12-54)61-25-45-73-74-46-26-62(83(55-13-33-67(88-3)34-14-55)56-15-35-68(89-4)36-16-56)50-78(74)81(77(73)49-61)79-51-63(84(57-17-37-69(90-5)38-18-57)58-19-39-70(91-6)40-20-58)27-47-75(79)76-48-28-64(52-80(76)81)85(59-21-41-71(92-7)42-22-59)60-23-43-72(93-8)44-24-60/h9-52H,1-8H3 |
| Standard InChI Key | XDXWNHPWWKGTKO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC |
| Canonical SMILES | COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC |
| Appearance | Assay:≥95%A crystalline solid |
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